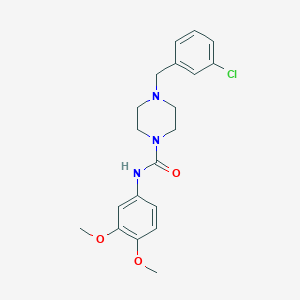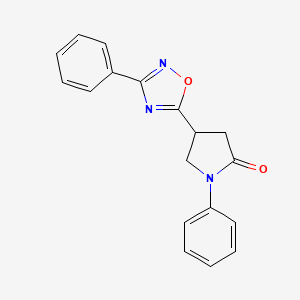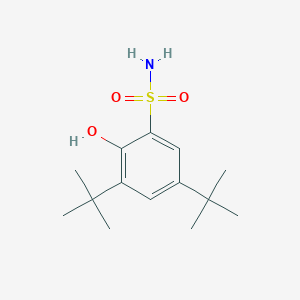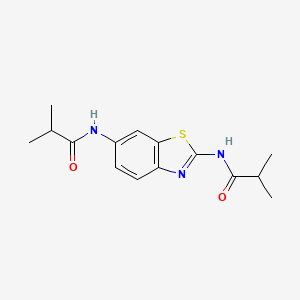
4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by scientists at Pfizer and has since been extensively studied for its potential therapeutic applications.
作用機序
4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to be highly specific for EGFR and does not inhibit other related receptor tyrosine kinases, such as HER2 and HER3.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of smooth muscle cells and fibroblasts, which may have implications for the treatment of cardiovascular diseases. This compound has also been shown to inhibit the growth of bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.
実験室実験の利点と制限
4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which allows for the study of EGFR signaling pathways without the confounding effects of other receptor tyrosine kinases. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in cell-based assays. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the study of the mechanisms of resistance to EGFR inhibitors, which can limit their effectiveness in cancer treatment. Additionally, this compound has potential applications in the treatment of other diseases, such as cardiovascular diseases and bacterial infections, which warrant further investigation.
合成法
The synthesis of 4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form the corresponding imine, followed by reduction with sodium borohydride to give the amine. This amine is then coupled with piperazine-1-carboxylic acid to form this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-(3-chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer. This compound has been shown to inhibit EGFR autophosphorylation and downstream signaling pathways, leading to growth inhibition and apoptosis of cancer cells.
特性
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-6-17(13-19(18)27-2)22-20(25)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLSFYHYNUEGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)


![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5317774.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317781.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)